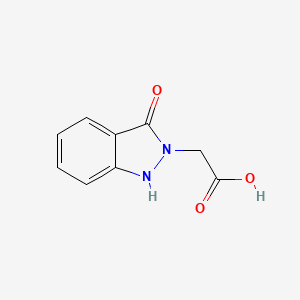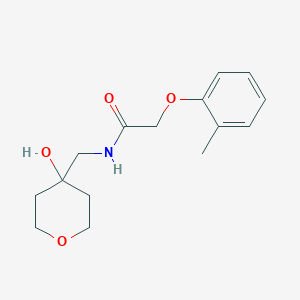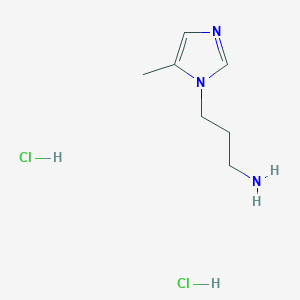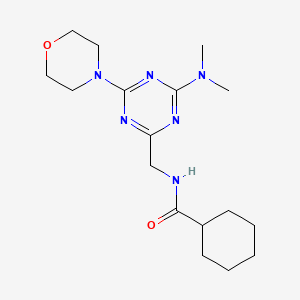
(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid” is a chemical compound with the molecular formula C9H8N2O3 . It has a molecular weight of 192.17 g/mol . The IUPAC name for this compound is 2-(3-oxo-1H-indazol-2-yl)acetic acid . The compound is solid at room temperature .
Molecular Structure Analysis
The InChI code for “(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid” is 1S/C9H8N2O3/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10-11/h1-4,10H,5H2,(H,12,13) . The canonical SMILES structure is C1=CC=C2C(=C1)C(=O)N(N2)CC(=O)O .Physical And Chemical Properties Analysis
The compound has a topological polar surface area of 69.6 Ų . It has a hydrogen bond donor count of 2 and a hydrogen bond acceptor count of 4 . The compound has a rotatable bond count of 2 . The exact mass and the monoisotopic mass of the compound are both 192.05349212 g/mol .Aplicaciones Científicas De Investigación
Synthesis and Structural Characterization
- Ethyl esters of various derivatives, including [(1H-indazol-3-yl)oxy]acetic acid, have been synthesized from a reaction between 1H-indazol-3-ol and ethyl chloroacetate. These compounds were characterized using IR and NMR spectra, and their formation mechanism, including the ring enlargement from indazole to tetrahydroquinazoline, was discussed (Bonanomi & Palazzo, 1977).
- The molecular structure of (2-oxo-1,3-benzoxazol-3(2H)-yl)acetic acid, a biologically active molecule, was determined by X-ray diffraction, and its gas phase structure was obtained by quantum chemical calculations. The study also investigated the dynamics of the molecule and the effects of intermolecular interactions (Wang et al., 2016).
- Indazoles substituted at the N-1 and N-2 positions with ester-containing side chains were synthesized, and their molecular structures were determined, including the structure of indazol-2-yl-acetic acid by X-ray diffraction. The study provided insights into the supramolecular architecture involving intermolecular hydrogen bonds (Teixeira et al., 2006).
Biological Activities and Applications
- 1-Methyl-1H-indazole derivatives, including [(1-methyl-1H-indazol-4-yl)oxy]acetic acid, were synthesized and evaluated for antiinflammatory, analgesic, antipyretic, and hypotensive activities in animal models. These compounds showed moderate biological activities and may serve as leads for further pharmaceutical development (Mosti et al., 1992).
Propiedades
IUPAC Name |
2-(3-oxo-1H-indazol-2-yl)acetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N2O3/c12-8(13)5-11-9(14)6-3-1-2-4-7(6)10-11/h1-4,10H,5H2,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KMEBPFQYIKJQIG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(N2)CC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.17 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(3-oxo-1,3-dihydro-2H-indazol-2-yl)acetic acid | |
CAS RN |
64697-24-1 |
Source


|
| Record name | 2-(3-oxo-2,3-dihydro-1H-indazol-2-yl)acetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![tert-Butyl 1-(hydroxymethyl)-3-azabicyclo[4.1.0]heptane-3-carboxylate](/img/structure/B2998775.png)


![6,6-Dimethyl-2-azaspiro[3.3]heptane hydrochloride](/img/structure/B2998786.png)
![N-(sec-butyl)-2-[(3-oxo-2-phenyl-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide](/img/structure/B2998787.png)
![N-cyano-N-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-2-fluoro-5-methylaniline](/img/structure/B2998788.png)
![6-(2-(2-methylindolin-1-yl)-2-oxoethyl)-1-phenyl-6,7-dihydropyrazolo[3,4-d]thiazolo[3,2-a]pyrimidin-4(1H)-one](/img/structure/B2998789.png)

![2-(Benzylsulfanyl)-4-(4-methoxyphenoxy)thieno[3,2-d]pyrimidine](/img/structure/B2998791.png)


![3-butyl-9-(3,5-dimethylphenyl)-1,7-dimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2998794.png)
![Methyl 2-methyl-5-(2-methyl-5-nitrophenylsulfonamido)naphtho[1,2-b]furan-3-carboxylate](/img/structure/B2998796.png)
sulfamoyl}pyridine-2-carboxylate](/img/structure/B2998797.png)